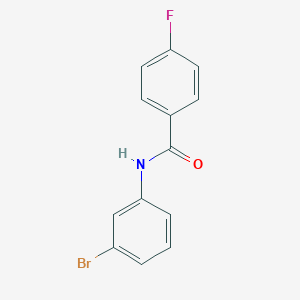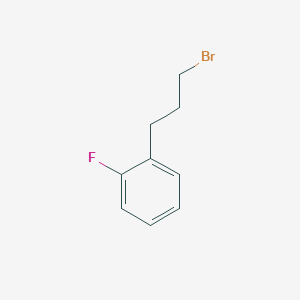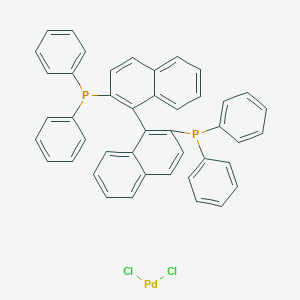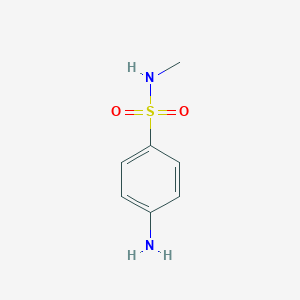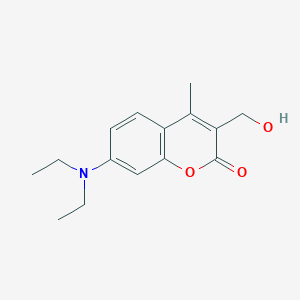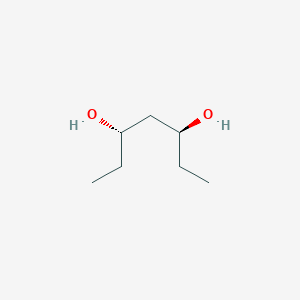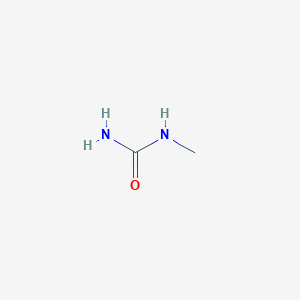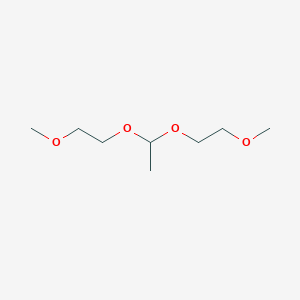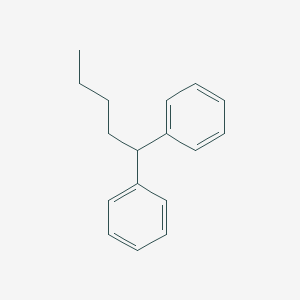
1,1-Diphenylpentane
Übersicht
Beschreibung
1,1-Diphenylpentane is a chemical compound with the linear formula C17H20 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . It is primarily used for research and development purposes and is not recommended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 1,1-Diphenylpentane involves a reaction with sodium amide in liquid ammonia, followed by the addition of diphenylmethane and n-butyl bromide . The reaction is carried out in a hood to avoid exposure to ammonia . The resulting liquid is essentially pure 1,1-Diphenylpentane .Molecular Structure Analysis
The molecular structure of 1,1-Diphenylpentane is characterized by a molecular formula of C17H20 . Its average mass is 224.341 Da and its mono-isotopic mass is 224.156494 Da .Physical And Chemical Properties Analysis
1,1-Diphenylpentane has a density of 1.0±0.1 g/cm3, a boiling point of 308.0±0.0 °C at 760 mmHg, and a flash point of 149.7±10.3 °C . It has a molar refractivity of 74.1±0.3 cm3 and a molar volume of 235.6±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Crystallography and Theoretical Investigation :
- 2,4-diphenylpentane- and 2,4-di-p-tolylpentane-2,4-diols were investigated using experimental and density functional theory methods. These compounds exhibited inter and intra-molecular hydrogen bonds in their crystal structures and π-π stacking interaction, showing their potential in crystallographic studies (Jiao, Cao, & Zhao, 2012).
Asymmetric Synthesis in Organic Chemistry :
- The (R,R)-3-Aza-3-benzyl-1,5-dihydroxy-1,5-diphenylpentane ligated Ti(IV) complex was used as a chiral Lewis acid catalyst for promoting asymmetric inverse electron demand Diels-Alder reactions. This facilitated the synthesis of asymmetric tetrahydroquinoline derivatives (Sundararajan, Prabagaran, & Varghese, 2001).
Material Science and Molecular Dynamics :
- A study on atactic polystyrene (a-PS) and its dimer 2,4-diphenylpentane (DPP) using molecular dynamics simulation showed good agreement with experimental X-ray structure factors. This research provides insights into the molecular structure of polymers (Ayyagari, Bedrov, & Smith, 2000).
Pharmacological Research :
- Novel HMG-CoA reductase inhibitors with a 3,3-diphenylpentane skeleton were synthesized, showing potent inhibitory activity. This indicates the potential of diphenylpentane derivatives in drug discovery, particularly as cholesterol-lowering agents (Hosoda et al., 2009).
- Additionally, novel inhibitors for type 1 5alpha-reductase using 3,3-diphenylpentane skeleton were developed, highlighting its application in developing treatments for conditions like benign prostatic hyperplasia (Hosoda & Hashimoto, 2007).
Organometallic Chemistry and Catalysis :
- Research on cyclomanganation of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-diones provided insights into the coordination and cyclization reactions in organometallic chemistry, potentially useful for catalytic processes (Tully, Main, & Nicholson, 2005).
Synthesis of Novel Compounds :
- The chemoselective synthesis of 1,3,5-triaryl-1,5-diketones under solvent-free conditions using diphenylpentane derivatives was studied. This research is significant in the field of organic synthesis and material science (Yin et al., 2019).
Multi-Template Approach in Drug Development :
- The diphenylpentane skeleton has been used as a multi-template for creating ligands for nuclear receptors and inhibitors of steroid metabolism-related enzymes, demonstrating its versatility in drug design (Hosoda, Matsuda, Tomoda, & Hashimoto, 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylpentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-2-3-14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNVNZDHCKRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169352 | |
| Record name | 1,1-Diphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylpentane | |
CAS RN |
1726-12-1 | |
| Record name | 1,1-Diphenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1726-12-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



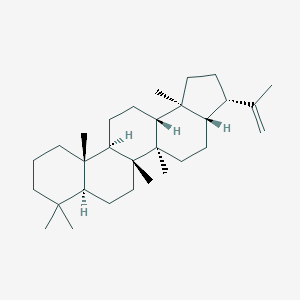
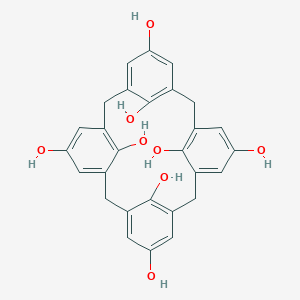
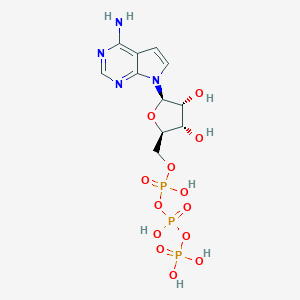
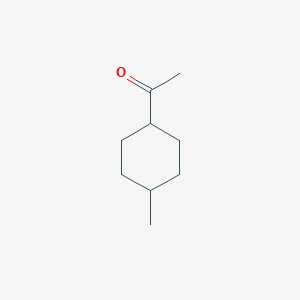
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)
![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)
